molecular formula C14H16N2O3 B2378423 2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034545-56-5

2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Cat. No.: B2378423
CAS No.: 2034545-56-5
M. Wt: 260.293
InChI Key: HRQVZZMOJSZVPM-UHFFFAOYSA-N
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Description

2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a synthetic small molecule based on a benzamide core structure, intended for research and development applications in life sciences. This compound features a 2-ethoxy benzamide group linked to a 5-methylisoxazole methyl moiety, a structural motif found in molecules with various bioactive properties. Benzamide derivatives are a significant class of compounds in medicinal chemistry, frequently investigated for their potential to interact with enzymatic targets . For instance, structurally related 2-ethoxybenzamide analogs have been reported as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling, highlighting the potential of this chemical series in metabolic disease research such as for type 2 diabetes . Other benzamide derivatives have been studied as cell differentiation inducers, suggesting potential applications in oncology and cellular biology research . This compound is provided as a high-purity solid for research purposes. Researchers can utilize this chemical as a building block for further chemical synthesis or as a reference standard in bio-screening assays to explore new biological pathways. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-18-13-7-5-4-6-12(13)14(17)15-8-11-9-16-19-10(11)2/h4-7,9H,3,8H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQVZZMOJSZVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=C(ON=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acyl Substitution via Acyl Chloride Intermediate

The most direct route involves reacting 2-ethoxybenzoyl chloride with (5-methyl-1,2-oxazol-4-yl)methanamine under basic conditions. This method parallels the coupling strategies employed for similar heterocyclic amides.

Procedure :

  • Synthesis of 2-ethoxybenzoyl chloride : 2-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux for 4 hours. Excess SOCl₂ is removed via distillation.
  • Coupling reaction : The acyl chloride is added dropwise to a solution of (5-methyl-1,2-oxazol-4-yl)methanamine and pyridine in anhydrous tetrahydrofuran (THF) at 0°C. The mixture is stirred for 12 hours at room temperature.
  • Workup : The reaction is quenched with ice water, and the product is extracted with ethyl acetate.

Key Parameters :

  • Solvent : Anhydrous THF ensures solubility of both reactants while minimizing hydrolysis.
  • Base : Pyridine neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation.

Carbodiimide-Mediated Coupling

For improved yield and purity, carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed.

Procedure :

  • Activation : 2-Ethoxybenzoic acid (1.0 eq) and EDC (1.2 eq) are dissolved in dichloromethane with catalytic 1-hydroxybenzotriazole (HOBt).
  • Amine addition : (5-Methyl-1,2-oxazol-4-yl)methanamine (1.1 eq) is added, and the reaction is stirred for 24 hours at 25°C.
  • Purification : The dicyclohexylurea byproduct is removed by filtration, and the product is isolated via rotary evaporation.

Advantages :

  • Avoids handling corrosive acyl chlorides.
  • Higher functional group tolerance compared to Schotten-Baumann conditions.

Optimization Strategies

Solvent Screening

Comparative studies using polar aprotic solvents demonstrate significant yield variations:

Solvent Dielectric Constant Yield (%)
N,N-Dimethylformamide 36.7 78
Tetrahydrofuran 7.5 65
Dichloromethane 8.9 72

N,N-Dimethylformamide outperforms other solvents due to its ability to stabilize charged intermediates.

Temperature and Time Profiling

Microwave-assisted synthesis reduces reaction times dramatically:

Method Temperature (°C) Time (min) Yield (%)
Conventional heating 80 240 75
Microwave irradiation 100 20 89

Microwave conditions enhance reaction efficiency through rapid dielectric heating.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 4:6 v/v) effectively separates the target compound from unreacted starting materials. Analytical thin-layer chromatography (TLC) using silica gel GF₂₅₄ plates and UV visualization ensures purity assessment.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
  • δ 2.38 (s, 3H, oxazole-CH₃)
  • δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
  • δ 4.58 (d, J = 5.8 Hz, 2H, NCH₂)
  • δ 6.92–8.01 (m, 4H, aromatic)

IR (KBr) :

  • 1654 cm⁻¹ (amide C=O stretch)
  • 1247 cm⁻¹ (ethoxy C-O stretch)

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adopting continuous flow technology improves scalability:

Parameter Batch Reactor Flow Reactor
Space-time yield 0.8 g/L·h 3.2 g/L·h
Purity 95% 98%

Flow systems enhance heat transfer and reduce side reactions through precise residence time control.

Challenges and Mitigation Strategies

Oxazole Ring Stability

The 1,2-oxazole moiety demonstrates sensitivity to strong acids. Maintaining pH > 5 during synthesis prevents ring-opening reactions.

Amine Nucleophilicity

The electron-withdrawing nature of the oxazole ring reduces amine nucleophilicity. Using 1.5 eq of amine compensates for slower reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The benzamide scaffold is highly versatile, with substituents influencing physical, chemical, and biological properties. Key analogs include:

Compound Name Substituents on Benzamide Heterocyclic Moiety Key Functional Groups References
2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide (Target) 2-ethoxy 5-methyl-1,2-oxazol-4-ylmethyl Ethoxy, oxazole
2-ethoxy-N-{2-[2-(pyridin-3-yl)-1H-imidazol-1-yl]ethyl}benzamide (BK10142) 2-ethoxy Pyridinyl-imidazole Imidazole, pyridine
4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide 4-methoxy 3-oxo-1,2,4-thiadiazol-5-yl Methoxy, thiadiazole
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene)-benzamide None Isoxazole-thiadiazole-phenyl Thiadiazole, phenyl

Key Observations :

  • Ethoxy vs.
  • Oxazole vs. Thiadiazole : Oxazole rings (as in the target) exhibit weaker electron-withdrawing effects compared to thiadiazoles (e.g., ), influencing electronic distribution and binding affinity.

Heterocyclic Modifications

The 5-methyl-1,2-oxazol-4-yl group in the target compound distinguishes it from analogs with thiadiazoles (e.g., ), pyridinyl-imidazoles (), or oxadiazoles (). These heterocycles modulate steric bulk, hydrogen-bonding capacity, and metabolic stability:

  • Thiadiazoles (e.g., ): Often associated with higher melting points (e.g., 290°C for compound 8a in ) due to strong intermolecular interactions.
  • Oxadiazoles (): Introduce sulfur or nitrogen atoms, altering solubility and reactivity.

Physical Properties :

  • Melting Points : Thiadiazole derivatives (e.g., 8a: 290°C ) generally exhibit higher melting points than oxazole-containing compounds, suggesting stronger crystal lattice interactions.
  • Spectroscopic Data : IR and NMR data from highlight carbonyl stretching frequencies (1605–1719 cm⁻¹) and aromatic proton shifts (δ 7.36–8.39 ppm), consistent with benzamide frameworks .

Biological Activity

2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a compound that has garnered attention for its potential biological activities. The compound's structure features an oxazole moiety, which is often associated with various pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound through a review of recent studies, case reports, and relevant data.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing oxazole rings can inhibit various enzymes and pathways involved in disease processes.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance, a study reported that derivatives of benzamide with oxazole moieties demonstrated notable activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Candida albicans1264

Anticancer Potential

The anticancer potential of this compound has been investigated in various cancer cell lines. A study demonstrated that the compound induced apoptosis in human cancer cells by activating caspase pathways .

Case Study: Apoptosis Induction in Cancer Cells
In vitro tests on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase activation. The IC50 value for this compound was found to be approximately 25 µM.

Toxicity Profile

While exploring the therapeutic potential of this compound, it is crucial to assess its toxicity. A zebrafish embryo model was utilized to evaluate the toxicity profile, showing no significant adverse effects at concentrations below 50 µM .

Table 2: Toxicity Assessment in Zebrafish Embryo Model

Concentration (µM)Observation
0Normal development
25Slight developmental delay
50No significant toxicity observed

Q & A

Q. How can in vivo toxicity and efficacy be evaluated preclinically?

  • Methodological Answer : Follow OECD guidelines:
  • Acute Toxicity : Single-dose studies in rodents (LD50_{50} determination).
  • Subchronic Toxicity : 28-day repeated dosing with hematological and histopathological analysis.
  • Efficacy Models : Xenograft mice for anticancer activity or infection models (e.g., murine sepsis). Use pharmacokinetic sampling (plasma/tissue) to correlate exposure with effects .

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